molecular formula C12H13N3O B7541872 4-ethyl-N-(1H-pyrazol-4-yl)benzamide

4-ethyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7541872
M. Wt: 215.25 g/mol
InChI Key: CRSCAHHLJZPVPX-UHFFFAOYSA-N
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Description

4-ethyl-N-(1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-ethyl-N-(1H-pyrazol-4-yl)benzamide has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyrazole compounds exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have been identified as autophagy modulators with the ability to disrupt cancer cell survival mechanisms under nutrient-deficient conditions .
  • Enzyme Inhibition : Research indicates that pyrazole-based compounds can inhibit enzymes such as alkaline phosphatase and ecto-nucleotidases, which are important in various physiological processes . This inhibition suggests potential applications in treating diseases where these enzymes play a critical role.

Biological Studies

The compound's interaction with biological targets is an area of active research:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Neurological Disorders : Some benzamide derivatives have shown promise in treating neurological disorders by acting on muscarinic receptors, indicating potential for developing therapies for conditions like Alzheimer's disease .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in industrial applications:

  • Material Science : The compound is being explored for its potential in developing new materials with specific chemical properties due to its unique structure and reactivity.

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of pyrazole derivatives demonstrated that certain compounds exhibited submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were found to disrupt autophagic flux and inhibit mTORC1 activity, suggesting their potential as novel anticancer agents .

Case Study 2: Enzyme Inhibition

Research into the inhibitory effects of benzamide derivatives on alkaline phosphatase revealed that these compounds could selectively inhibit specific isoforms of the enzyme. This selectivity highlights their potential use in therapeutic contexts where modulation of enzyme activity is beneficial .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsSubmicromolar activity against cancer cells
Biological StudiesEnzyme inhibitionInhibition of alkaline phosphatase
Industrial ApplicationsMaterial developmentPotential for new materials with unique properties
Neurological DisordersTreatment developmentInteraction with muscarinic receptors

Properties

IUPAC Name

4-ethyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)12(16)15-11-7-13-14-8-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCAHHLJZPVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.